molecular formula C14H17NO7 B049757 Taxiphyllin CAS No. 21401-21-8

Taxiphyllin

Cat. No.: B049757
CAS No.: 21401-21-8
M. Wt: 311.29 g/mol
InChI Key: NVLTYOJHPBMILU-UHFFFAOYSA-N
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Description

Taxiphyllin is a cyanogenic glycoside predominantly found in bamboo shoots. It is a p-hydroxylated mandelonitrile tiglochinin, which is highly unstable and thermolabile. Upon hydrolysis, this compound is degraded into glucose and hydroxybenzaldehyde cyanohydrin, which further decomposes into hydrogen cyanide and hydroxybenzaldehyde .

Mechanism of Action

Target of Action

Taxiphyllin, also known as dihydroquercetin, is a flavonoid compound . It is known to interact with various targets in the body. It has been suggested that this compound may interact with proteins such as Bcl-2, a protein necessary for cancer cell survival, and Bax, a cancer suppressor protein .

Mode of Action

It has been suggested that this compound may inhibit the enhanced activity of nf-κb in cerebral ischemia-reperfusion injury rats . It may also inhibit the infiltration of white blood cells and the expression of COX-2 and iNOS in cerebral ischemia-reperfusion injury .

Biochemical Pathways

This compound is known to affect several biochemical pathways. For instance, it has been suggested that it induces endothelium-dependent relaxation, involving at least in part, NO-mediated signaling through the PI3K/eNOS pathway . In addition, it has been found to cause cell cycle arrest and tumor regression by activating the Wnt/β-catenin signaling pathway .

Result of Action

The administration of this compound to human colorectal cancer HCT116 and HT29 cells has been shown to result in cell growth arrest and apoptosis . It has also been found to decrease the expression of β-catenin gene, AKT gene, and Survivin gene, and protein expression in vitro and in vivo .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the content of this compound in the leaves of Hydrangea macrophylla var. thunbergii was found to vary greatly, with more than a three-fold difference, depending on when the leaves were collected from the plants . Furthermore, the content of this compound was mostly hydrolyzed during plant processing .

Biochemical Analysis

Biochemical Properties

Taxiphyllin is a flavonoid compound with a broad range of health-promoting effects . It exhibits excellent antioxidant, anti-inflammatory, and anti-microbial activities . It has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, this compound has been found to inhibit the increase in malondialdehyde (MDA) content and the decrease in total glutathione (tGSH) and superoxide dismutase (SOD) levels in testicular tissues caused by ischemia-reperfusion injury .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For example, it has been found to have a protective effect on bone marrow-derived mesenchymal stem cells (bmMSCs) treated with Fenton reagent . It also has been shown to inhibit the growth of ovarian cancer cells in a dose-dependent manner .

Molecular Mechanism

The molecular mechanism of action of this compound involves both direct and indirect antioxidant effects . Direct antioxidation occurs via multiple pathways, including electron transfer (ET), proton-coupled electron transfer (PCET), or hydrogen atom transfer (HAT). Indirect antioxidation involves binding to Fe2+ .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, cell viability was fully restored, even increasing to 142.9 ± 9.3% after treatment with this compound

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, it has been suggested that this compound has potential therapeutic effects

Metabolic Pathways

This compound is involved in the biosynthesis of cyanogenic glycosides, a process that involves N-hydroxytyrosine, p-hydroxyphenylacetaldoxime, and p-hydroxyphenylacetonitrile as intermediates . The enzymes CYP79A118 is associated with the formation of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Taxiphyllin can be synthesized through various chemical processes. One common method involves the enzymatic hydrolysis of cyanogenic glycosides present in bamboo shoots. The process typically includes boiling, soaking, drying, and fermentation to remove the cyanogenic compounds .

Industrial Production Methods: In industrial settings, this compound is extracted from bamboo shoots using a combination of mechanical and chemical processes. The shoots are first boiled to remove the outer sheath and then subjected to enzymatic hydrolysis to break down the cyanogenic glycosides. The resulting mixture is then purified to isolate this compound .

Comparison with Similar Compounds

Uniqueness of Taxiphyllin: this compound is unique due to its high instability and thermolability, which makes it easier to remove through processing methods such as boiling and fermentation. This property distinguishes it from other cyanogenic glycosides, which may require more complex methods for detoxification .

Properties

IUPAC Name

2-(4-hydroxyphenyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO7/c15-5-9(7-1-3-8(17)4-2-7)21-14-13(20)12(19)11(18)10(6-16)22-14/h1-4,9-14,16-20H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVLTYOJHPBMILU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C#N)OC2C(C(C(C(O2)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Taxiphyllin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030704
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

21401-21-8
Record name Taxiphyllin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030704
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

176 °C
Record name Taxiphyllin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030704
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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